3,4-Dichloro-5,5-bis(1,2-dimethyl-1H-indol-3-yl)furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,4-Dichloro-5,5-bis(1,2-dimethyl-1H-indol-3-yl)furan-2(5H)-one” is a synthetic organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound, in particular, is characterized by the presence of two indole groups and a furanone core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-Dichloro-5,5-bis(1,2-dimethyl-1H-indol-3-yl)furan-2(5H)-one” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of Indole Derivatives: The synthesis begins with the preparation of 1,2-dimethyl-1H-indole derivatives through the Fischer indole synthesis or other suitable methods.
Chlorination: The indole derivatives are then chlorinated at the 3 and 4 positions using reagents such as thionyl chloride or phosphorus pentachloride.
Furanone Formation: The chlorinated indole derivatives are reacted with a suitable furanone precursor under acidic or basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“3,4-Dichloro-5,5-bis(1,2-dimethyl-1H-indol-3-yl)furan-2(5H)-one” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorinated positions or the indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially reduced indole-furanone compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigating its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Applications in materials science, such as the development of novel polymers or catalysts.
Mechanism of Action
The mechanism of action of “3,4-Dichloro-5,5-bis(1,2-dimethyl-1H-indol-3-yl)furan-2(5H)-one” would depend on its specific biological activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The indole rings and furanone core could facilitate binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-5,5-bis(1H-indol-3-yl)furan-2(5H)-one: Similar structure but without the 1,2-dimethyl groups.
5,5-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2(5H)-one: Lacks the chlorination at the 3 and 4 positions.
3,4-Dichloro-5,5-bis(1H-indol-3-yl)furan-2(5H)-one: Similar structure but with different substitution patterns.
Uniqueness
The unique combination of chlorination and dimethyl substitution in “3,4-Dichloro-5,5-bis(1,2-dimethyl-1H-indol-3-yl)furan-2(5H)-one” may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
CAS No. |
64232-59-3 |
---|---|
Molecular Formula |
C24H20Cl2N2O2 |
Molecular Weight |
439.3 g/mol |
IUPAC Name |
3,4-dichloro-5,5-bis(1,2-dimethylindol-3-yl)furan-2-one |
InChI |
InChI=1S/C24H20Cl2N2O2/c1-13-19(15-9-5-7-11-17(15)27(13)3)24(22(26)21(25)23(29)30-24)20-14(2)28(4)18-12-8-6-10-16(18)20/h5-12H,1-4H3 |
InChI Key |
LWPMDMHMFXDQEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C3(C(=C(C(=O)O3)Cl)Cl)C4=C(N(C5=CC=CC=C54)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.